molecular formula C10H10BrNO B8768872 (5-bromo-1-methyl-1H-indol-2-yl)methanol

(5-bromo-1-methyl-1H-indol-2-yl)methanol

Cat. No. B8768872
M. Wt: 240.10 g/mol
InChI Key: DUOWCKQVIGZSJH-UHFFFAOYSA-N
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Patent
US09409905B2

Procedure details

To a solution of ethyl 5-bromo-1-methyl-1H-indole-2-carboxylate (ca. 9.0 g) in CH2Cl2 (80 mL) was added DIBAL-H (1.0M in hexanes, 70.0 mL, 2.2 eq) at −78° C. over 15 min. The reaction was monitored by LC-MS. After stirring for 1 h at −78° C., the reaction was quenched with 1N HCl (20 mL) at −78° C. then allowed to warm to room temperature and stirred for additional 30 min to break aluminum emulsion. The biphasic mixture was extracted by ether/EtOAc (1:1, 3×50 mL). The combined organic layers were dried over Na2SO4 then concentrated to give (5-bromo-1-methyl-1H-indol-2-yl)methanol (ca. 7.8 g, quant.) which was used in the next step without further purification.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[N:7]([CH3:11])[C:6]([C:12](OCC)=[O:13])=[CH:5]2.CC(C[AlH]CC(C)C)C>C(Cl)Cl>[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[N:7]([CH3:11])[C:6]([CH2:12][OH:13])=[CH:5]2

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
BrC=1C=C2C=C(N(C2=CC1)C)C(=O)OCC
Name
Quantity
70 mL
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Name
Quantity
80 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
After stirring for 1 h at −78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction was quenched with 1N HCl (20 mL) at −78° C.
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stirred for additional 30 min
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
The biphasic mixture was extracted by ether/EtOAc (1:1, 3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=C2C=C(N(C2=CC1)C)CO
Measurements
Type Value Analysis
AMOUNT: MASS 7.8 g
YIELD: CALCULATEDPERCENTYIELD 101.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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